![molecular formula C11H11BrN2O3 B2990985 ethyl 6-bromo-3-methyl-2-oxo-2,3-dihydro-1H-1,3-benzimidazole-1-carboxylate CAS No. 339013-60-4](/img/structure/B2990985.png)
ethyl 6-bromo-3-methyl-2-oxo-2,3-dihydro-1H-1,3-benzimidazole-1-carboxylate
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Description
Ethyl 6-bromo-3-methyl-2-oxo-2,3-dihydro-1H-1,3-benzimidazole-1-carboxylate is a chemical compound with potential applications in scientific research. It is a benzimidazole derivative that has been synthesized using various methods.
Scientific Research Applications
- Imidazole derivatives, including the compound , have shown promising antibacterial and antimycobacterial properties . Researchers explore their potential as novel antibiotics to combat drug-resistant bacterial strains.
- Some imidazole-containing compounds exhibit anti-inflammatory and analgesic activities. These properties are valuable for managing pain and inflammation in various conditions .
- Imidazole derivatives have been investigated for their antioxidant activity. They scavenge free radicals and protect cells from oxidative damage .
- Certain imidazole-based compounds demonstrate antitumor effects. Researchers study their potential in cancer therapy .
- Imidazole derivatives may influence glucose metabolism and insulin sensitivity. Investigations into their anti-diabetic properties continue .
- Imidazole is a core component of DNA bases (such as histidine and purine). Understanding its interaction with DNA can aid drug design and development .
Antibacterial and Antimycobacterial Activity
Anti-Inflammatory and Analgesic Effects
Antioxidant Potential
Anti-Tumor Properties
Anti-Diabetic Activity
DNA Interaction and Drug Development
These applications highlight the versatility of imidazole derivatives, including the compound . Researchers continue to explore their pharmacological potential and synthetic routes for novel drug development . If you need further details or additional applications, feel free to ask! 😊
properties
IUPAC Name |
ethyl 6-bromo-3-methyl-2-oxobenzimidazole-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2O3/c1-3-17-11(16)14-9-6-7(12)4-5-8(9)13(2)10(14)15/h4-6H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEOSRIMQXODDFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1C2=C(C=CC(=C2)Br)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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